molecular formula C10H8ClN B097423 4-Chloro-8-methylquinoline CAS No. 18436-73-2

4-Chloro-8-methylquinoline

Cat. No.: B097423
CAS No.: 18436-73-2
M. Wt: 177.63 g/mol
InChI Key: PGDPMZFATHZAIQ-UHFFFAOYSA-N
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Description

4-Chloro-8-methylquinoline (4CMQ) is an organic compound belonging to the class of quinolines. It is a colorless, crystalline solid and is soluble in water and alcohols. 4CMQ is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of a variety of organic compounds.

Scientific Research Applications

  • Antimicrobial Potentials in Food Preservation :4-Chloro-8-methylquinoline, along with other quinoline analogues, has been studied for its antimicrobial properties. Research on Citrullus colocynthis fruits, which contain quinoline analogues, demonstrated potent activities against foodborne bacteria. This suggests the potential use of such compounds in developing natural preservatives for food products (Kim et al., 2014).

  • Pharmacological and Antimicrobial Activity :The structural and spectroscopic characteristics of quinoline derivatives, including this compound, have been explored for their potential pharmacological applications. These compounds have shown promise in antimicrobial activity evaluations, indicating their utility in the development of new antimicrobial agents (Murugavel et al., 2018).

  • Synthetic Applications in Chemistry :The synthesis and reactions of 4-Chloro-8-methylquinolin-2(1H)-one, a related compound, have been investigated. This research contributes to the field of synthetic chemistry, particularly in the development of new quinoline derivatives with potential applications in various domains (Ismail et al., 2000).

  • Environmental Biodegradation :A study on the aerobic biodegradation of 4-methylquinoline, a compound closely related to this compound, by soil bacteria highlights its potential environmental impact. This research is significant in understanding the biodegradation process of N-heterocyclic aromatic compounds found in polluted environments (Sutton et al., 1996).

Safety and Hazards

4-Chloro-8-methylquinoline may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While the specific future directions for 4-Chloro-8-methylquinoline are not mentioned in the search results, it is known that compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that this compound could potentially be used in the development of new drugs.

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can undergo various nucleophilic substitution reactions . These reactions can lead to the formation of new compounds, such as 4-sulfanyl, hydrazino, azido, and amino derivatives , which could potentially interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Quinoline derivatives have been found to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These activities suggest that 4-Chloro-8-methylquinoline could potentially influence cell function in a variety of ways.

Molecular Mechanism

It is known that quinoline derivatives can interact with various biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Properties

IUPAC Name

4-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPMZFATHZAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489637
Record name 4-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-73-2
Record name 4-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Researchers often synthesize a series of quinoline derivatives with systematic structural modifications. [] By comparing the biological activity of these modified compounds against a specific target (e.g., enzyme or receptor), they can draw correlations between structural features and their impact on potency, selectivity, and other pharmacological properties. This information helps guide further optimization of the compounds for desired activities.

A: Computational methods are invaluable tools in drug discovery. For quinoline derivatives, researchers utilize techniques like molecular docking to simulate interactions with target proteins. [] They might also employ quantitative structure-activity relationship (QSAR) models to predict the activity of novel derivatives based on existing data. These computational approaches complement experimental findings and guide the design of more potent and selective compounds.

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